N-[2-(difluoromethoxy)-4-fluorophenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyrimidine core, which is a fused ring system containing both triazole and pyrimidine rings. The presence of difluoromethoxy and fluorophenyl groups adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in the formation of the target compound in good-to-excellent yields . The reaction conditions are optimized to ensure a broad substrate scope and good functional group tolerance.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of difluoromethoxylated ketones as versatile building blocks. These ketones can undergo various transformations to yield nitrogen-containing heterocycles, including triazolopyrimidines . The process is designed to be efficient and scalable, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~2~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms of the compound.
Substitution: The presence of fluorine atoms makes the compound amenable to nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions are typically optimized to achieve high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolopyrimidines.
Scientific Research Applications
N~2~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as RORγt, PHD-1, JAK1, and JAK2 . These interactions can modulate various biological processes, leading to its therapeutic effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to these targets is a key factor in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines and difluoromethoxylated heterocycles. Examples include:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Difluoromethoxylated Ketones: These compounds are used as building blocks for the synthesis of various nitrogen-containing heterocycles.
Uniqueness
N~2~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which confer distinct chemical properties. These groups enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H8F3N5O2 |
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Molecular Weight |
323.23 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)-4-fluorophenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H8F3N5O2/c14-7-2-3-8(9(6-7)23-12(15)16)18-11(22)10-19-13-17-4-1-5-21(13)20-10/h1-6,12H,(H,18,22) |
InChI Key |
OYPBFPMKSCXHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=C(C=C(C=C3)F)OC(F)F)N=C1 |
Origin of Product |
United States |
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